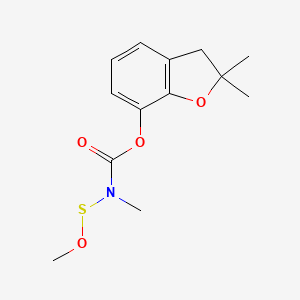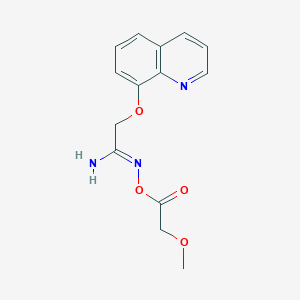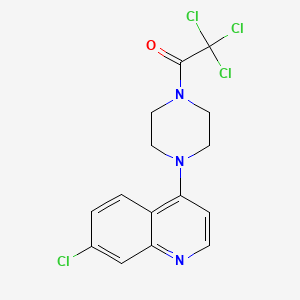
Piperazine, 1-(7-chloro-4-quinolinyl)-4-(trichloroacetyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trichloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone is an organic compound with the molecular formula C15H13Cl4N3O. It is a complex molecule that features a quinoline ring and a piperazine ring, both of which are substituted with chlorine atoms.
准备方法
The synthesis of 2,2,2-Trichloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 7-chloroquinoline with 1,4-diaminopiperazine under specific reaction conditions to yield the desired product . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.
化学反应分析
2,2,2-Trichloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: It is used as a building block in the synthesis of more complex molecules.
作用机制
The mechanism of action of 2,2,2-Trichloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound’s antimicrobial and antiviral activities are attributed to its ability to interfere with the replication and function of microbial and viral cells. In anticancer research, it has been shown to induce apoptosis in cancer cells by targeting specific cellular pathways .
相似化合物的比较
2,2,2-Trichloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone can be compared with other quinoline-based compounds, such as:
4,4’- (1,4-piperazinediyl)bis[7-chloroquinoline]: This compound also features a quinoline ring and a piperazine ring but differs in its substitution pattern.
Trioxaquine DU1301: A hybrid compound prepared from 7-chloro-4-(2-aminoethylamino)quinoline and 1,2,4-trioxane, known for its antimalarial activity.
The uniqueness of 2,2,2-Trichloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone lies in its specific substitution pattern and the presence of multiple chlorine atoms, which contribute to its distinct chemical properties and biological activities.
属性
CAS 编号 |
104667-94-9 |
|---|---|
分子式 |
C15H13Cl4N3O |
分子量 |
393.1 g/mol |
IUPAC 名称 |
2,2,2-trichloro-1-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C15H13Cl4N3O/c16-10-1-2-11-12(9-10)20-4-3-13(11)21-5-7-22(8-6-21)14(23)15(17,18)19/h1-4,9H,5-8H2 |
InChI 键 |
JGCSGGCUMJTQTI-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C(=O)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


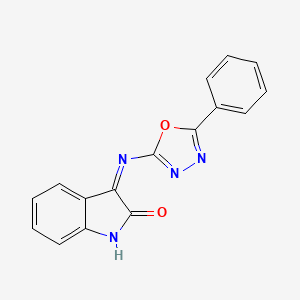
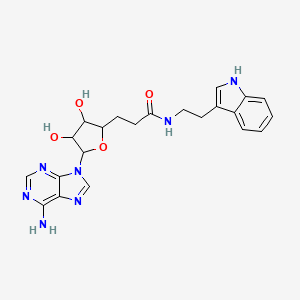
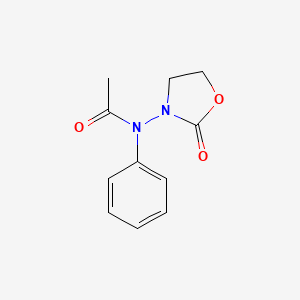
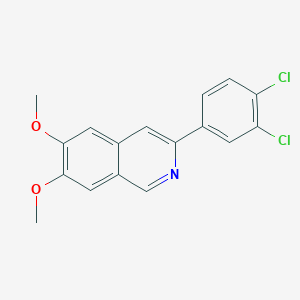
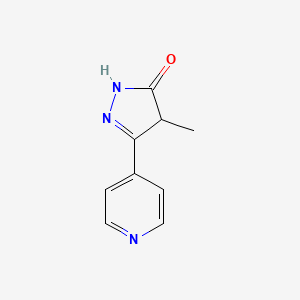
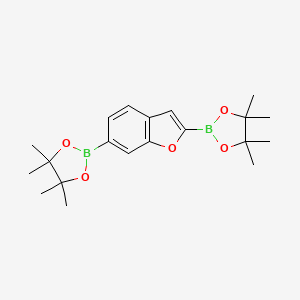
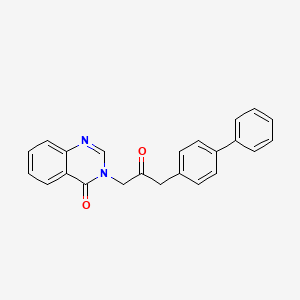
![Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B12903820.png)
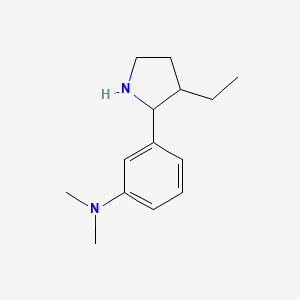
![Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B12903826.png)
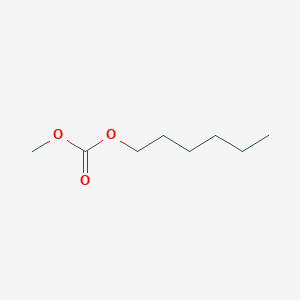
![N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]methanimidamide](/img/structure/B12903836.png)
